1-(2-Nitrophenyl)-9,10-anthracenedione
Description
Structure
3D Structure
Properties
CAS No. |
20600-83-3 |
|---|---|
Molecular Formula |
C20H11NO4 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11NO4/c22-19-14-7-1-2-8-15(14)20(23)18-13(9-5-10-16(18)19)12-6-3-4-11-17(12)21(24)25/h1-11H |
InChI Key |
RIXJHQXGAMSQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Nitrophenyl 9,10 Anthracenedione
Established Synthetic Routes to 1-Substituted Anthracenediones
The synthesis of 1-substituted anthracenediones, the foundational scaffold of the target molecule, relies on a variety of classical and contemporary organic reactions. These methods primarily involve the direct functionalization of the anthraquinone (B42736) core or the construction of the ring system from substituted precursors.
Nitration Reactions in Anthracenedione Synthesis
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (—NO₂) onto an aromatic ring. wikipedia.orgyoutube.com In the context of anthracenedione synthesis, nitration is a key step to produce nitroanthracene precursors, which can then be converted to other derivatives. The process typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". wikipedia.orgmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.comyoutube.com
The nitration of anthracene (B1667546) itself can lead to various isomers. For instance, the synthesis of 9-nitroanthracene (B110200) has been achieved through methods involving nitric acid and acetic anhydride. orgsyn.org For the synthesis of the specific precursor needed for our target compound, 1-nitro-9,10-anthraquinone, direct nitration of 9,10-anthraquinone is employed. The presence of the deactivating carbonyl groups on the central ring directs substitution to the outer rings. The photoreactions of 1-nitro-9,10-anthraquinone have been studied, indicating its role as a key intermediate in the synthesis of other functionalized anthraquinones. nih.gov The nitro group, once introduced, can be a precursor for an amino group via reduction, which is a common strategy in the synthesis of dyes and pharmaceuticals.
Cross-Coupling and Functionalization Strategies for Aryl Substitution
Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with cross-coupling reactions being paramount. These strategies are crucial for attaching an aryl substituent, such as the 2-nitrophenyl group, to the 1-position of the anthracenedione core.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netresearchgate.net In this context, a 1-halo-9,10-anthracenedione would be coupled with a (2-nitrophenyl)boronic acid. The Suzuki reaction is known for its high functional group tolerance, making it suitable for complex molecules. researchgate.net
Copper-Catalyzed Cross-Coupling Reactions (Ullmann Reaction): The Ullmann reaction, or Ullmann condensation, is a classical copper-catalyzed method for forming aryl-aryl, aryl-ether, and aryl-amine bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced soluble copper catalysts with ligands (like diamines or acetylacetonates), allowing the reactions to proceed under milder conditions. wikipedia.orgmagtech.com.cn This method is particularly relevant for coupling an aryl halide (e.g., 1-chloro-9,10-anthraquinone) with a nucleophile, such as a derivative of 2-nitrophenol (B165410) or 2-nitroaniline, to form a C-O or C-N linkage, respectively, or with an organocopper reagent to form a C-C bond. organic-chemistry.orgnih.gov
The table below summarizes representative conditions for aryl coupling reactions.
| Coupling Reaction | Catalyst/Reagent | Substrates | Product Type | Ref. |
| Suzuki Coupling | Palladium(II) acetate, K₂CO₃ | 1-iodo-2-nitrobenzene, Phenylboronic acid | 2-Nitrobiphenyl | researchgate.netresearchgate.net |
| Ullmann Condensation | Copper (catalyst) | 4-chloronitrobenzene, Phenol | p-nitrophenyl phenyl ether | wikipedia.org |
| Decarboxylative Coupling | Cu/Pd Catalyst | Potassium 2-nitrobenzoate, Aryl halide | 2-Nitrobiphenyl derivative | orgsyn.org |
| C-H Functionalization | 1,10-phenanthroline, KOt-Bu | Aryl iodide/bromide, Arene C-H bond | Biaryl | researchgate.net |
Synthesis of the 2-Nitrophenyl Moiety and its Integration
The synthesis of 1-(2-Nitrophenyl)-9,10-anthracenedione is a multi-step process that involves preparing a reactive form of the 2-nitrophenyl group and then coupling it with the anthracenedione skeleton.
The 2-nitrophenyl moiety is typically prepared from nitrobenzene, which itself is produced by the nitration of benzene. wikipedia.org For cross-coupling reactions, this moiety is converted into a suitable precursor. Common precursors include:
1-Halo-2-nitrobenzenes: (e.g., 1-chloro-2-nitrobenzene, 1-iodo-2-nitrobenzene). These are used in various coupling reactions, including Suzuki and Ullmann-type reactions. researchgate.net
2-Nitrophenylboronic acid: This is the key reagent for a Suzuki coupling.
Potassium 2-nitrobenzoate: This can be used in decarboxylative cross-coupling reactions. orgsyn.org
The integration of this moiety onto the anthracenedione core is achieved via a cross-coupling reaction. A plausible and efficient route is the Suzuki coupling reaction. This would involve the palladium-catalyzed reaction between 1-halo-9,10-anthracenedione (where the halogen could be I, Br, or Cl) and (2-nitrophenyl)boronic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst like palladium(II) acetate. researchgate.net
Alternatively, an Ullmann-type C-C coupling could be employed. This would involve reacting a 1-halo-9,10-anthracenedione with an organocopper reagent derived from 2-nitrobenzene. organic-chemistry.org
Chemical Reactivity and Derivatization Studies
The chemical reactivity of this compound is dictated by its two main components: the nitrophenyl substituent and the anthracenedione core. This dual functionality allows for a range of chemical modifications.
Modifications of the Nitrophenyl Substituent
The nitro group on the phenyl ring is a versatile functional group that can undergo several important transformations.
Reduction to an Amine: The most common reaction of an aromatic nitro group is its reduction to a primary amine (—NH₂). This transformation is of great synthetic importance as it opens the door to a wide array of subsequent derivatizations. For example, the photoreduction of the related compound 2-methyl-1-nitro-9,10-anthraquinone yields the corresponding 1-amino-2-methyl-9,10-anthraquinone. nih.gov This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule. The resulting amino group can be further modified through:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a valuable intermediate for introducing a variety of other functional groups (e.g., —OH, —CN, halogens) via Sandmeyer or related reactions. researchgate.net
Formation of Triazenes: Aryl-triazenes can be synthesized from aromatic amines and serve as versatile reagents in organic synthesis. cetjournal.it
Functionalization of the Anthracenedione Core
The anthracenedione core itself is susceptible to chemical modification, primarily involving the quinone system and the aromatic rings. colab.ws
Reduction of the Quinone: The two keto groups of the central ring can be reduced. Hydrogenation can produce the corresponding 9,10-dihydroxyanthracene (a hydroquinone). wikipedia.org Milder reduction can also lead to the formation of anthrone. wikipedia.org
Electrophilic Substitution: Although the quinone system is deactivating, further substitution on the benzo rings of the anthracenedione moiety is possible. Sulfonation with sulfuric acid can introduce a sulfonic acid group (—SO₃H). colab.wswikipedia.org The position of this substitution would be influenced by the existing 1-(2-nitrophenyl) substituent.
Nucleophilic Substitution: The anthraquinone skeleton can undergo nucleophilic substitution reactions, particularly if activating or leaving groups are present. This can include the introduction of amino or alkoxy groups. colab.ws
The table below summarizes potential derivatization reactions for this compound.
| Reaction Type | Reagent(s) | Functional Group Targeted | Product Functional Group | Ref. |
| Nitro Reduction | Sn/HCl or H₂/Pd | Nitrophenyl Substituent | Aminophenyl Substituent | nih.govorgsyn.org |
| Quinone Reduction | H₂, catalyst | Anthracenedione Core | Dihydroxyanthracene | wikipedia.org |
| Sulfonation | H₂SO₄ | Anthracenedione Core | Sulfonic Acid Derivative | colab.wswikipedia.org |
| Diazotization | NaNO₂, HCl | Aminophenyl Substituent | Diazonium Salt | researchgate.net |
Synthesis of Related Anthracenedione Analogues
The modification of the 9,10-anthracenedione scaffold is a pivotal area of research for developing new compounds with tailored properties. The synthesis of analogues related to this compound involves a variety of established and innovative chemical transformations. These methodologies primarily focus on introducing, substituting, or modifying functional groups on the anthraquinone core to create a library of structurally diverse molecules. Key strategies include nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and the functionalization of precursor anthraquinones.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental method for synthesizing anthraquinone derivatives, particularly for introducing nitrogen and oxygen-based functional groups. The Ullmann condensation, a copper-catalyzed reaction, is a classic and widely used example of this approach. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of aryl halides with amines, alcohols, and thiols. Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced the use of soluble copper catalysts and various ligands (e.g., amino acids, 1,10-phenanthroline), which allow the reactions to proceed under much milder conditions with improved yields and functional group tolerance. wikipedia.orgnih.gov
A prominent starting material for these syntheses is bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid). nih.gov The bromine atom at the 4-position is susceptible to nucleophilic substitution by various (aryl)alkylamino groups in an Ullmann-type reaction, providing a straightforward route to a wide array of 4-substituted 1-aminoanthraquinones. nih.gov
Table 1: Synthesis of 4-Substituted 1-Aminoanthraquinones via Nucleophilic Substitution
| Starting Material | Reagent | Catalyst | Product | Reference |
| Bromaminic acid | Various aliphatic and aromatic amines | Copper(II) sulfate, Iron(II) sulfate | 4-substituted 1-amino-9,10-anthraquinones | nih.gov |
| 4-Chloronitrobenzene | Phenol | Copper | p-Nitrophenyl phenyl ether | wikipedia.org |
| Aryl Halide | Aniline (B41778) | Copper(I) iodide/phenanthroline | N-Aryl Aniline (Goldberg Reaction) | wikipedia.org |
Amination reactions can also be performed on other anthraquinone precursors. For instance, starting from 1,4-dihydroxyanthraquinone, a series of reactions including methylation, reduction, and acylation can yield intermediates that are then treated with amines, such as butylamine, in the presence of a catalyst like iodobenzene (B50100) diacetate to produce various aminoanthraquinone derivatives. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of analogues featuring new carbon-carbon bonds, such as biaryl structures, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling reaction is a premier example, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid reagents. youtube.comyoutube.com
The general mechanism for the Suzuki coupling involves three key steps:
Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex. libretexts.orgmdpi.com
Transmetalation : The organic group from the organoboron reagent (Ar'-BY₂) is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgmdpi.com
Reductive Elimination : The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgmdpi.com
This methodology allows for the direct coupling of a substituted phenylboronic acid with a halogenated anthraquinone, providing a direct route to analogues of this compound with different substitution patterns on either aromatic system.
Table 2: Key Features of the Suzuki-Miyaura Coupling for Analogue Synthesis
| Feature | Description | Reference |
| Reactants | Organohalide (e.g., Bromoanthraquinone) and an Organoboron reagent (e.g., Phenylboronic acid) | wikipedia.org |
| Catalyst | A Palladium(0) complex | wikipedia.orglibretexts.org |
| Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃) | youtube.com |
| Key Bond Formed | Carbon-Carbon (Aryl-Aryl) | wikipedia.org |
| Advantages | Mild conditions, high functional group tolerance, environmentally safer reagents than other methods (e.g., organostannanes) | youtube.comyoutube.com |
Multi-step Synthetic Sequences
The generation of complex analogues often requires multi-step synthetic pathways. For example, a process to produce 1-aminoanthraquinone (B167232) selectively involves a sequence starting with the reaction of a 2-substituted benzyl (B1604629) compound with xylene, followed by air oxidation, oleum-catalyzed ring closure to form the anthraquinone core, ammonolysis, and finally decarboxylation. google.com This highlights how the core anthracenedione structure itself can be built with desired functionalities in place, which can then be further modified.
Another versatile approach involves the reduction of substituted 9,10-anthraquinones to the corresponding anthracenes, which protects the reactive 9 and 10 positions and allows for substitution on the other rings before subsequent re-oxidation if desired. beilstein-journals.org
Advanced Spectroscopic and Mechanistic Characterization of 1 2 Nitrophenyl 9,10 Anthracenedione
Photophysical Behavior and Excited State Dynamics
The photophysical properties of 1-(2-Nitrophenyl)-9,10-anthracenedione are governed by the interplay between the electron-accepting anthraquinone (B42736) moiety and the nitrophenyl substituent. This combination gives rise to complex excited-state dynamics, including intramolecular charge transfer processes.
The electronic absorption spectrum of this compound is expected to be a composite of the transitions associated with the anthraquinone and nitrophenyl chromophores. The parent 9,10-anthracenedione displays characteristic absorption bands in the UV region. The introduction of a nitrophenyl group is anticipated to introduce a new, intense long-wavelength band attributable to an intramolecular charge transfer (CT) process. rsc.org This CT band arises from the transfer of electron density from the electron-rich aromatic substituent to the electron-deficient anthraquinone core. rsc.org
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| 9,10-Diphenylanthracene | Cyclohexane | 372.5 | - | 1.0 omlc.org |
| 2,6-Diphenyl-9,10-anthraquinone | - | - | Yellow-Orange Region | up to 0.068 rsc.org |
| 1,2,4-Trihydroxy-9,10-anthraquinone (Purpurin) | Solution/Adsorbed | - | - | - rsc.org |
| 2-Amino-9,10-anthraquinone (2AAQ) | Low Polarity Solvents | - | - | Unusually High nih.gov |
This table presents data for related compounds to infer the potential properties of this compound.
The structure of this compound, featuring an electron-donating phenyl group (relative to the nitro group) and an electron-accepting anthraquinone and nitro-substituted ring, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. In such donor-π-acceptor systems, an electron is transferred from the donor to the acceptor moiety, leading to a highly polar excited state. nih.gov
For 1-aminoanthraquinone (B167232) (AAQ), a model system for ICT, the process is heavily influenced by the solvent's properties. nih.gov Theoretical and experimental studies have shown that upon excitation, a twisted intramolecular charge transfer (TICT) state can form, where the amino group twists relative to the anthraquinone backbone. nih.gov This ultrafast TICT formation occurs on the femtosecond timescale (~110 fs in dimethylsulfoxide) and is a key deactivation pathway for the excited state. nih.gov Similarly, in 2,6-diaryl-9,10-anthraquinones, the intense long-wavelength absorption band is attributed to ICT from the aryl substituents to the anthraquinone core. rsc.org This strong ICT character also dictates the fluorescence properties of these molecules. rsc.org It is reasonable to infer that this compound will exhibit similar ICT characteristics, with the nitrophenyl group modulating the charge transfer dynamics.
While specific data on the lasing characteristics of this compound are not documented, the tunable emission properties of related diaryl-anthraquinones suggest potential applications in organic electronics. rsc.org The strong, tunable fluorescence arising from ICT states is a desirable characteristic for organic laser dyes.
The anthraquinone core is also relevant in the context of photon upconversion. Photon upconversion is a process where low-energy photons are converted to higher-energy ones, often through triplet-triplet annihilation (TTA). In some TTA-based upconversion systems, anthracene (B1667546) derivatives are used as energy acceptors and annihilators. While not a direct measure of the target compound's potential, the fundamental properties of the anthracene framework are a key component in such applications.
Electrochemical Properties and Redox Mechanisms
The electrochemical behavior of this compound is dominated by the redox-active quinone and nitro functional groups. These moieties provide accessible electron transfer pathways that can be probed using techniques like cyclic voltammetry.
The electrochemical reduction of the anthraquinone core typically proceeds via two successive one-electron transfer steps. Studies on derivatives like sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate show that in aprotic media like dimethylformamide (DMF), the quinone undergoes two distinct one-electron reductions to form a semiquinone radical anion and then a dianion. researchgate.net In aqueous solutions, the reduction mechanism can be more complex, often involving proton-coupled electron transfer, leading to a single two-electron, two-proton reduction wave under acidic conditions. researchgate.net
The general mechanism for the reduction of the anthraquinone (AQ) moiety can be summarized as:
AQ + e⁻ ⇌ AQ•⁻ (Formation of the semiquinone radical anion)
AQ•⁻ + e⁻ ⇌ AQ²⁻ (Formation of the dianion)
The presence of the nitro group on the phenyl ring introduces another reducible center. The nitro group can also undergo stepwise reduction, which may overlap with or influence the reduction potentials of the quinone moiety.
The redox potential of this compound is a critical parameter that is influenced by both the inherent properties of the anthraquinone core and the electronic effects of the nitro substituent. The anthraquinone moiety itself is a known electron acceptor. rsc.org
The introduction of substituents onto the anthraquinone framework can significantly tune its redox potential. For example, a study on anthraquinone-2-sulfonate (AQS) and its amino-substituted derivative (AQS-1-NH₂) showed that the addition of an electron-donating amino group lowered the redox potential (made it more negative). nih.gov Conversely, the electron-withdrawing nature of the nitro group in this compound is expected to have the opposite effect, making the reduction of the molecule more favorable (i.e., shifting the redox potential to more positive values) compared to the unsubstituted anthraquinone. This is because the nitro group helps to stabilize the negative charge developed upon reduction.
The table below presents the redox potentials of related quinone compounds, illustrating the effect of substitution.
| Compound | First Reduction Potential (V vs. SHE) | Second Reduction Potential (V vs. SHE) | Solvent/Conditions |
| Anthraquinone-2-sulfonate (AQS) | -0.46 | - | Aqueous nih.gov |
| AQS-1-NH₂ | More negative than AQS | - | Aqueous nih.gov |
| Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | -0.688 (in DMF) | -0.452 (in DMF) | DMF researchgate.net |
| Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | -0.486 (Overall 2e⁻ process) | - | pH 9.0 Aqueous Buffer researchgate.net |
This table presents data for related compounds to infer the potential properties of this compound.
Redox-Mediated Transformations of this compound
The redox behavior of this compound is characterized by the interplay between its two electroactive moieties: the anthraquinone core and the nitrophenyl substituent. The electron-withdrawing nature of the nitro group is expected to significantly influence the electrochemical properties of the anthraquinone system.
The redox transformations of this compound can be understood by considering the electrochemical behavior of both the anthraquinone and the nitroaromatic systems. The anthraquinone moiety typically undergoes two successive one-electron reductions in aprotic media. The first reversible reduction yields a radical anion, and the second produces a dianion. The presence of the electron-withdrawing nitrophenyl group is anticipated to shift these reduction potentials to more positive values compared to unsubstituted anthraquinone, making the compound easier to reduce.
Simultaneously, the nitro group itself is a well-known electrophore and can undergo a series of reduction steps. In aprotic solvents, the initial step is a one-electron reduction to a nitro radical anion. In protic media, the reduction is more complex, involving multiple electrons and protons, and can proceed through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the corresponding aniline (B41778) derivative.
Given the presence of both moieties in this compound, a complex series of redox events can be anticipated. The relative reduction potentials of the anthraquinone and nitrophenyl groups will dictate the sequence of electron transfers. It is plausible that intramolecular electron transfer can occur between the two systems, particularly in the reduced forms of the molecule. For instance, upon reduction, an electron may initially localize on the anthraquinone core, and subsequently, an intramolecular electron transfer to the energetically more favorable nitro group could occur.
The following table summarizes the key redox-active species and their expected roles in the transformation of this compound.
| Compound/Intermediate Name | Role in Redox Transformation |
| This compound | Starting material, electron acceptor. |
| This compound Radical Anion | Product of the first one-electron reduction. |
| This compound Dianion | Product of the second one-electron reduction. |
| 1-(2-Nitrosophenyl)-9,10-anthracenedione | Potential intermediate in the reduction of the nitro group. |
| 1-(2-Hydroxylaminophenyl)-9,10-anthracenedione | Potential intermediate in the reduction of the nitro group. |
| 1-(2-Aminophenyl)-9,10-anthracenedione | Final product of the complete reduction of the nitro group. |
Computational Chemistry and Theoretical Modeling of 1 2 Nitrophenyl 9,10 Anthracenedione
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed insights into molecular structure and reactivity. nih.gov DFT, particularly with hybrid functionals like B3LYP, has become a standard method for obtaining reliable predictions of molecular properties for organic compounds, including substituted anthraquinones. researchgate.netresearchgate.net
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netpmf.unsa.ba A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.govpmf.unsa.ba
Time-dependent DFT (TD-DFT) is a common method used to calculate these energies and predict electronic transition spectra. researchgate.net For example, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a molecule also containing a nitrophenyl group, DFT calculations were performed at the B3LYP/6-311G(d,p) level to determine its electronic properties. researchgate.net Similarly, studies on other anthraquinone (B42736) derivatives designed for organic solar cells have determined optical band-gaps, which are closely related to the HOMO-LUMO gap, to be in the range of 1.71-1.75 eV. monash.edu Such calculations for 1-(2-Nitrophenyl)-9,10-anthracenedione would reveal how the combination of the electron-withdrawing nitro group and the large, conjugated anthraquinone system influences its electronic behavior and potential applications in materials science or as a biologically active agent.
Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Compounds Calculated via DFT Note: These values are for structurally related molecules and serve to illustrate the data obtained through computational methods.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 5-Hydroxymethyluracil | B3LYP/6-311++G(d,p) | -6.6120 | -1.1782 | 5.4338 | nih.gov |
| DPP-FN-DPP (a fluorenone derivative) | DFT (method not specified) | -5.75 | -4.00 | 1.75 | monash.edu |
| DPP-ANQ-DPP (an anthraquinone derivative) | DFT (method not specified) | -5.81 | -4.10 | 1.71 | monash.edu |
Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its ground-state geometry, must be determined. This process, known as geometry optimization, uses computational methods to find the arrangement of atoms that corresponds to the lowest energy state. Ab initio methods like the Hartree-Fock (RHF) method with a 6-31G** basis set, as well as DFT methods, are employed for this purpose. researchgate.net For instance, a study on 9-amino-10-nitroanthracene, a closely related structure, used such calculations to predict equilibrium bond lengths and bond angles, finding that the molecule is practically planar. researchgate.net
Once the optimized geometry is obtained, it can be used to simulate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com This allows for the assignment of spectral bands observed in the lab and provides a deeper understanding of the molecule's structural dynamics. For example, the NIST Chemistry WebBook contains experimental IR spectra for related compounds like 1,4-bis[(4-methylphenyl)amino]-9,10-anthracenedione, which could serve as a benchmark for validating simulated spectra of new derivatives. nist.gov
Molecular Dynamics Simulations and Conformational Landscape
While quantum calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a view of how the molecule behaves over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. ed.ac.uk These simulations are crucial for exploring the conformational landscape of flexible molecules, identifying the different shapes (conformers) they can adopt, and the energetic barriers between them. researchgate.netchemrxiv.org
For a molecule like this compound, a key point of flexibility is the single bond connecting the nitrophenyl ring to the anthraquinone core. MD simulations, often performed using software packages like GROMACS or AMBER with force fields such as CHARMM, can reveal the preferred rotational angle of this bond and how it is influenced by its environment (e.g., in a solvent or within a protein's binding site). ed.ac.ukresearchgate.net Advanced techniques like Car–Parrinello molecular dynamics (CPMD) can be used to study how external forces, such as those in a crystal lattice, affect intramolecular properties like hydrogen bonds in substituted anthraquinones. mdpi.com Understanding the conformational landscape is essential for predicting how the molecule will interact with biological targets, as the binding-competent conformation may not be the lowest-energy one in isolation.
Structure-Activity Relationship (SAR) and Ligand Design Principles
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. frontiersin.orgresearchgate.net Computational methods are invaluable in this field, enabling the prediction of interactions and guiding the design of more potent and selective molecules.
Molecular docking is a primary in silico tool used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. mdpi.comresearchgate.net The process involves placing the ligand into the target's binding site in various orientations and conformations and then using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. amazonaws.com A more negative binding energy suggests a more favorable interaction. amazonaws.com
Numerous studies have used docking to investigate the biological potential of anthraquinone and nitrophenyl derivatives against various targets. For example, nitrophenyl-containing chalcones were docked against the COX-2 enzyme, revealing binding energies between -8.2 and -9.3 kcal/mol and identifying key interactions with amino acid residues like Ser339 and Val509. mdpi.com In another study, anthraquinones were screened against Mycobacterium tuberculosis DNA gyrase B, with the best-scoring ligand later serving as a template for designing a more potent derivative. nih.gov These studies demonstrate how docking can elucidate the specific hydrogen bonds, π-π stacking, and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the observed activity and a roadmap for future ligand design.
Exploration of Advanced Research Applications of 1 2 Nitrophenyl 9,10 Anthracenedione and Its Derivatives
Bioactive Research Applications (In Vitro Studies)
In vitro studies provide a controlled environment to elucidate the specific biochemical and cellular effects of 1-(2-Nitrophenyl)-9,10-anthracenedione derivatives. This research is critical for understanding their potential as modulators of biological systems.
Mechanisms of Cellular Interaction and Modulation
Derivatives of the 9,10-anthracenedione core interact with and modulate cellular functions through various intricate mechanisms. These include the induction of programmed cell death (apoptosis), regulation of the cell division cycle, inhibition of crucial enzymes, and direct interaction with genetic material.
Numerous studies have demonstrated that anthraquinone (B42736) derivatives can exert potent effects on cell proliferation by inducing apoptosis and causing cell cycle arrest in cancer cell lines.
One derivative, 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate, was found to be a potent inducer of apoptosis in the CaSki human cervical cancer cell line. biointerfaceresearch.com Its mechanism involves the downregulation of the Human Papillomavirus (HPV) E6 oncogene, which leads to an increase in the expression of the tumor suppressor protein p53 and a corresponding decrease in the anti-apoptotic protein Bcl-2. biointerfaceresearch.com This cascade of events culminates in the arrest of the cell cycle in the G2/M phase, preventing cellular division and promoting cell death. biointerfaceresearch.com
Similarly, other anthraquinone derivatives have been shown to induce G2/M phase arrest in human bladder carcinoma cells. nih.gov This effect is associated with the increased expression of key cell cycle regulators p21 and cyclin B1, as well as an elevation in the levels of the pro-apoptotic protein Bax. nih.gov Furthermore, a Ruthenium(II) complex incorporating a 1-hydroxy-9,10-anthraquinone ligand was observed to inhibit cell cycle progression at the G0/G1 transition and trigger apoptosis in melanoma cells.
The table below summarizes the observed effects of select anthraquinone derivatives on key regulatory proteins involved in apoptosis and cell cycle control.
| Derivative Class | Cell Line | Effect on Cell Cycle | Key Protein Modulations |
| Tetrahydroanthracene | CaSki (Cervical Cancer) | G2/M Arrest | ↓ HPV E6, ↑ p53, ↓ Bcl-2 biointerfaceresearch.com |
| NHA/MHA Derivatives | NTUB1 (Bladder Carcinoma) | G2/M Arrest | ↑ p21, ↑ Cyclin B1, ↑ Bax, ↑ p53 nih.gov |
| Ru(II)-anthraquinone Complex | CHL-1 (Melanoma) | G0/G1 Arrest | Not specified |
The 9,10-anthracenedione structure is a key pharmacophore for inhibiting a variety of enzymes critical to cellular function and disease progression.
Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription, making them key targets in cancer research. Anthracenyl-amino acid conjugates have been identified as potent catalytic inhibitors of topoisomerase II, with some also inhibiting topoisomerase I. nih.gov These compounds function by preventing the enzyme from resealing DNA strands, which can lead to cell death. nih.gov Other derivatives, such as certain indenoisoquinolines, act as dual inhibitors of Topoisomerase I and tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down neurotransmitters and are significant targets in the study of neurodegenerative diseases like Alzheimer's. Various anthraquinone derivatives have demonstrated effective inhibition of these enzymes. nih.govresearchgate.net For example, 1,5-dihydroxyanthraquinone was identified as a potent inhibitor with a noncompetitive inhibition mechanism against AChE, with inhibition constant (Kᵢ) values for some derivatives reaching the sub-micromolar range. nih.gov Aloe-emodine also showed over 50% inhibition against AChE. researchgate.net
Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism and its overactivity can lead to hyperuricemia and gout. N-(9,10-anthraquinone-2-ylcarbonyl) derivatives have been investigated as XO inhibitors. mdpi.com Studies on hydroxylated anthraquinones revealed that compounds like anthrarobin and purpurin exhibit moderate, mixed-type (competitive-non-competitive) inhibition of XO. nuph.edu.ua
Bacterial Collagenase: This virulence factor is secreted by pathogenic bacteria, such as Clostridium histolyticum, to break down collagen in host tissues, facilitating the spread of infection. The anthraquinone derivative rhein has been identified as a potent inhibitor of this bacterial collagenase, suggesting a potential mechanism for anti-infective strategies. nih.gov
The inhibitory activities of several anthraquinone derivatives against these enzymes are presented below.
| Enzyme Target | Derivative Example | Inhibition Type | Potency (IC₅₀ or Kᵢ) |
| Topoisomerase II | NU/ICRF 506 (Serine conjugate) | Catalytic Inhibition | 100% inhibition at <15 µM nih.gov |
| Acetylcholinesterase | 1,5-dihydroxyanthraquinone | Noncompetitive | Kᵢ = 0.014 µM nih.gov |
| Xanthine Oxidase | Anthrarobin | Mixed | IC₅₀ = 68.35 µM; Kᵢ = 122.38 µM nuph.edu.ua |
| Xanthine Oxidase | Purpurin | Mixed | IC₅₀ = 105.13 µM; Kᵢ = 130.49 µM nuph.edu.ua |
| Bacterial Collagenase | Rhein | Not specified | Potent inhibitor nih.gov |
The planar aromatic structure of the 9,10-anthracenedione core allows these molecules to intercalate between the base pairs of DNA. This non-covalent insertion can distort the DNA helix, interfering with processes like replication and transcription. Certain anthracenyl-amino acid conjugates have been shown to bind to DNA, a property that correlates with their biological activity. nih.gov Furthermore, metal complexes incorporating anthraquinone ligands, such as Ruthenium(II) complexes, can interact with DNA through intercalation, electrostatic attraction, or hydrogen bonding. This interaction is believed to be a key part of their cellular mechanism.
Computer modeling of structurally related 1-nitro-9-aminoacridine derivatives suggests that upon intercalation, the side chains are positioned appropriately to cross-link DNA, a mechanism proposed for their antitumor activity. nih.gov This highlights how the specific substituents on the core ring structure can facilitate different modes of interaction with nucleic acids.
Antimicrobial and Antifungal Activity Assessment
Anthraquinone derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi. mdpi.com The mechanism of action is thought to involve multiple pathways, including the destruction of the cell wall, inhibition of biofilm formation, and blockage of nucleic acid and protein synthesis.
A study on 2,3-dihydroxy-9,10-anthraquinone isolated from Streptomyces galbus showed significant antimicrobial activity. It exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against several bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA). Other derivatives have also shown potent activity against various bacterial and fungal strains. nuph.edu.ua For instance, extracts from Rubia tinctorum, rich in anthraquinones, displayed remarkable in vitro activity against grapevine phytopathogenic fungi like Diplodia seriata and Neofusicoccum parvum.
The table below details the antimicrobial and antifungal activity of selected anthraquinone derivatives.
| Derivative | Target Organism | Activity Metric (MIC) |
| 2,3-dihydroxy-9,10-anthraquinone | Pseudomonas aeruginosa | 12.5 µg/mL |
| 2,3-dihydroxy-9,10-anthraquinone | Klebsiella pneumoniae | 12.5 µg/mL |
| 2,3-dihydroxy-9,10-anthraquinone | Staphylococcus aureus (MRSA) | 12.5 µg/mL |
| 1,3,5,7-tetrahydroxy-10H-anthracene-9-one | Staphylococcus aureus | Moderate Activity |
| 1-hydroxy-3,5,7,9-tetramethoxyanthracene | Bacillus subtilis | 37.5 µg/mL |
| 1-hydroxy-3,5,7,9-tetramethoxyanthracene | Escherichia coli | 37.5 µg/mL |
Antiviral and Antiprotozoal Activity Evaluation
The therapeutic potential of 9,10-anthracenedione derivatives extends to antiviral and antiprotozoal applications.
Antiviral Activity: Several anthraquinones, including emodin, rhein, and alizarin, have been evaluated for their antiviral properties. They have shown activity against human cytomegalovirus (HCMV), including ganciclovir-resistant strains. Other studies have demonstrated the virucidal activity of derivatives like hypericin against a range of enveloped viruses, such as herpes simplex virus and vaccinia virus. The general structure-activity relationship suggests that the substitution pattern of emodin is favorable for activity against enveloped viruses.
Antiprotozoal Activity: Amino- and diamino-9,10-anthracenedione derivatives have been investigated for their efficacy against pathogenic protozoa. biointerfaceresearch.commdpi.com Compounds have been identified with activity against Entamoeba histolytica, the causative agent of amoebiasis. biointerfaceresearch.com Additionally, research has focused on activity against trichomonads, including Trichomonas vaginalis, which causes a common sexually transmitted infection, and Tritrichomonas foetus, a veterinary pathogen. biointerfaceresearch.com Anthraquinones such as aloe-emodin and chrysazin have shown the highest biological activities against these protozoa in cell-based assays.
Materials Science and Engineering Applications
The electrochemical and photophysical properties of the this compound scaffold make it a versatile building block for advanced functional materials.
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources like solar and wind into the power grid. harvard.edu Aqueous organic RFBs have gained significant attention because the properties of the organic redox-active materials can be tuned through molecular modification. harvard.edu Anthraquinone derivatives are particularly promising as anolyte (negative electrolyte) materials due to their stable and reversible redox chemistry. harvard.eduresearchgate.net
Researchers have developed various water-soluble anthraquinone derivatives that exhibit high performance in RFBs. harvard.edu By modifying the anthraquinone core with functional groups such as phosphonates or sulfonic acids, high solubility in aqueous electrolytes can be achieved. harvard.eduresearchgate.net For example, a phosphonate-functionalized anthraquinone demonstrated a remarkably low capacity fade rate of 0.014% per day when paired with a potassium ferri/ferrocyanide catholyte in a near-neutral pH flow battery. harvard.edu Another derivative, 9,10-anthraquinone-2,7-disulfonic diammonium salt, achieved a high solubility of 1.9 M in water, enabling higher energy density. researchgate.netresearchgate.net The electrochemical properties of this compound could be similarly harnessed for nonaqueous RFB systems, where its solubility in organic solvents would be advantageous.
While the anthraquinone core itself is not a classical photochromic switch, its rigid, planar structure and rich photophysical properties make it an excellent scaffold for building more complex photo-responsive systems. The nitro group on the phenyl ring of this compound can influence the electronic properties of the molecule, potentially leading to interesting optical behaviors. By chemically linking this anthraquinone derivative to known photochromic units, it is conceivable to create novel materials where the anthraquinone moiety modulates the photo-switching behavior or adds other functionalities, such as fluorescence or redox activity, that can be controlled by light.
Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. The 9,10-anthraquinone framework has been successfully employed as a core structure for chemosensors.
For example, a chemosensor based on 9,10-anthraquinone and 2-aminothiophenol was developed for the selective spectrophotometric detection of copper(II) ions. researchgate.net The binding of Cu(II) ions to the sensor molecule resulted in a clear and measurable change in its absorption spectrum, allowing for the quantification of copper ions even in the presence of other competing metal ions. The design of such sensors relies on creating a specific binding site for the target analyte and coupling this binding event to the electronic structure of the anthraquinone core, which acts as the signaling unit. The presence of the nitrophenyl group in this compound provides a handle for further functionalization, allowing for the rational design of new chemosensors targeted toward a wide range of analytes, from metal ions to biologically important molecules.
Applications in Analytical Chemistry and Separation Techniques (e.g., HPLC)
There is no available research detailing the use of this compound or its direct derivatives as a stationary phase, mobile phase additive, or analytical standard in separation techniques such as High-Performance Liquid Chromatography (HPLC). The scientific community has explored other anthraquinone derivatives for these purposes, leveraging their unique chemical properties for the separation and analysis of various compounds. However, studies specifically investigating the chromatographic behavior or analytical utility of this compound are not present in the current body of scientific literature.
Environmental Science Applications (e.g., Wastewater Treatment, Desulfurization)
Similarly, a thorough search of environmental science and chemical engineering databases yielded no studies on the application of this compound in wastewater treatment or desulfurization processes. Research in these areas often focuses on the use of anthraquinone derivatives as catalysts or mediators in advanced oxidation processes for the degradation of pollutants or in the removal of sulfur compounds from industrial effluents. Despite the known reactivity of other nitro-aromatic and anthraquinone compounds, the potential for this compound in these environmental applications has not been a subject of published research.
Challenges, Future Prospects, and Interdisciplinary Research Directions
Addressing Synthetic Scalability and Purity Challenges
The synthesis of 1-aryl-9,10-anthracenediones, including the nitrophenyl derivative, often relies on transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. While effective at the laboratory scale, these methods present considerable challenges for large-scale production. Traditional Ullmann couplings are notorious for requiring harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper, which can lead to difficulties in product purification and concerns regarding metal contamination. mdpi.comresearchgate.net
Recent advancements have aimed to mitigate these issues. The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for the synthesis of related anilinoanthraquinones. nih.gov For instance, a microwave-assisted, copper(0)-catalyzed Ullmann coupling of bromaminic acid with various anilines in a phosphate (B84403) buffer has been developed, offering a more efficient and environmentally benign route. nih.govnih.gov Such methodologies could be adapted for the synthesis of 1-(2-Nitrophenyl)-9,10-anthracenedione, potentially improving scalability.
| Synthetic Challenge | Potential Solution | Key Considerations |
| Harsh Reaction Conditions | Microwave-assisted synthesis | Optimization of reaction parameters (temperature, time, power) |
| Catalyst Contamination | Use of more efficient catalysts, catalyst recovery and recycling | Catalyst stability and reusability |
| Complex Product Mixtures | Development of more selective reaction pathways | Understanding reaction mechanisms to minimize side products |
| Difficult Purification | Chromatography-free purification methods (e.g., precipitation, crystallization) | Solubility properties of the target compound and impurities |
Elucidating Complex Mechanistic Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for both optimizing its synthesis and predicting its behavior in various applications. The presence of both a reducible nitro group and a photochemically active anthraquinone (B42736) core suggests that this molecule may participate in complex reaction pathways.
For instance, studies on similar nitro-anthraquinone derivatives have shown that they can undergo photoreduction. nih.gov The photoreactions of 1-nitro-9,10-anthraquinone and 2-methyl-1-nitro-9,10-anthraquinone have been investigated, revealing the formation of transient triplet states and radical intermediates upon irradiation. nih.gov These studies suggest that the nitro group can be reduced to a nitroso and subsequently to an amino group, a process that involves the participation of the anthraquinone carbonyl groups. nih.gov The photocatalyzed reduction of nitroaromatic compounds is a field of significant interest for the synthesis of valuable organic compounds. eurekaselect.com
The mechanism of the Ullmann-type coupling reaction used for its synthesis also warrants further investigation. While generally understood to involve the formation of an organometallic intermediate, the precise nature of the active catalytic species and the factors controlling reactivity and selectivity are not fully elucidated, especially for complex substrates. mdpi.com On-surface Ullmann-type reactions have been studied to create well-defined nanostructures, and these studies provide insights into the stepwise nature of the C-C bond formation. mdpi.com A deeper mechanistic understanding could lead to the development of more efficient and selective synthetic protocols.
| Mechanistic Aspect | Investigative Approach | Expected Insights |
| Photoreduction of the Nitro Group | Flash photolysis, transient absorption spectroscopy | Identification of transient species (e.g., triplet states, radicals) and their lifetimes |
| Role of the Anthraquinone Core | Spectroelectrochemistry, cyclic voltammetry | Understanding the electron transfer processes involving the quinone moiety |
| Ullmann Coupling Mechanism | In-situ spectroscopic monitoring, computational modeling | Elucidation of the catalytic cycle and intermediates |
Rational Design of Novel Anthracenedione Scaffolds
The this compound scaffold provides a versatile platform for the rational design of new molecules with tailored properties. By systematically modifying the substituents on both the anthraquinone core and the phenyl ring, it is possible to fine-tune the electronic, optical, and biological properties of the resulting compounds.
Structure-activity relationship (SAR) studies on a wide range of anthraquinone derivatives have demonstrated that the nature and position of substituents have a profound impact on their biological activities. nih.govresearchgate.netnih.govrsc.org For example, the presence of hydroxyl groups can be crucial for certain biological activities, and their positioning on the anthraquinone ring can influence the molecule's function. nih.gov Similarly, the introduction of alkyl chains or other functional groups can modulate properties like solubility and membrane permeability, which is particularly relevant for applications in medicinal chemistry. nih.gov
The electronic properties of the this compound can also be rationally tuned. The electron-withdrawing nitro group significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net By replacing the nitro group with other electron-donating or electron-withdrawing groups, or by altering its position on the phenyl ring, it is possible to design novel materials for applications in molecular electronics, such as organic field-effect transistors or electrochromic devices. researchgate.net
| Target Property | Design Strategy | Example Modification |
| Enhanced Biological Activity | Introduction of pharmacologically active moieties | Addition of hydroxyl or amino groups to the anthraquinone core |
| Improved Solubility | Incorporation of polar or flexible side chains | Attachment of polyethylene (B3416737) glycol (PEG) chains |
| Tunable Electronic Properties | Variation of substituents on the phenyl ring | Replacement of the nitro group with a cyano or methoxy (B1213986) group |
| Modified Photophysical Properties | Extension of the conjugated system | Fusion of additional aromatic rings to the anthraquinone scaffold |
Integration with Emerging Technologies and Methodologies
The future exploration of this compound and its derivatives will greatly benefit from the integration of emerging technologies and methodologies. Computational chemistry, high-throughput screening, and novel materials science approaches offer powerful tools to accelerate the discovery and development of new applications for this class of compounds.
Computational modeling, particularly using density functional theory (DFT), can provide valuable insights into the structural, electronic, and photophysical properties of this compound and its analogues. rsc.orgelectrochemsci.org These methods can be used to predict HOMO/LUMO energy levels, absorption and emission spectra, and redox potentials, thereby guiding the rational design of new molecules with desired characteristics. researchgate.netelectrochemsci.org Molecular dynamics simulations can further be employed to study the interactions of these molecules with biological targets, aiding in the development of new therapeutic agents. nih.gov
High-throughput screening (HTS) offers a rapid and efficient way to evaluate the biological activity or other properties of a large library of compounds. hilarispublisher.comnih.gov By combining combinatorial synthesis with HTS, it is possible to quickly identify lead compounds from a diverse set of this compound derivatives. The integration of virtual screening with HTS can further enhance the efficiency of the drug discovery process by prioritizing compounds for experimental testing. hilarispublisher.comnih.govresearchgate.net
Furthermore, the integration of this compound with advanced materials could unlock novel applications. For instance, immobilizing anthraquinone derivatives on conductive substrates like graphene has been explored as a strategy to create next-generation battery electrodes and photocatalysts. rsc.orgresearchgate.net Such hybrid materials could leverage the redox properties of the anthraquinone core while overcoming issues like low conductivity or solubility. researchgate.net
| Emerging Technology | Application to this compound | Potential Outcome |
| Computational Chemistry (DFT, MD) | Prediction of electronic properties and biological interactions | Rational design of new molecules with tailored functions |
| High-Throughput Screening (HTS) | Rapid evaluation of large libraries of derivatives | Discovery of new lead compounds for drug development |
| Virtual Screening | In silico identification of potential drug candidates | Increased efficiency of the drug discovery pipeline |
| Materials Integration (e.g., Graphene) | Development of hybrid materials for energy and environmental applications | Creation of novel electrodes, sensors, and photocatalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
